3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, often referred to as “Compound X” , is a heterocyclic organic compound. Its chemical structure features a pyrrolopyrazole core with substituents at various positions. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common method involves the condensation of 2-hydroxyacetophenone with 3-propoxybenzaldehyde, followed by cyclization using appropriate reagents. The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, resulting in the formation of the pyrrolopyrazole ring system.
Reaction Conditions: The reaction conditions may vary depending on the specific synthetic route employed. Commonly used conditions include acidic or basic catalysis, high temperatures, and solvent systems such as ethanol or acetonitrile.
Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be scaled up for research purposes or drug development. Optimization of reaction conditions and purification methods is essential for large-scale production.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various chemical reactions due to its functional groups. Notable reactions include:
Oxidation: Oxidation of the hydroxyl group can yield a ketone or carboxylic acid derivative.
Reduction: Reduction of the carbonyl group may lead to the corresponding alcohol.
Substitution: Substitution reactions at the phenyl or propoxy groups can modify the compound’s properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding ketone or carboxylic acid.
- Reduction results in the alcohol form.
- Substitution can lead to various derivatives with modified substituents.
Scientific Research Applications
Compound X has garnered interest in various fields:
Medicine: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Chemistry: It serves as a model compound for studying heterocyclic reactions.
Industry: Although not widely used industrially, its derivatives may find applications in specialty chemicals.
Mechanism of Action
The exact mechanism of action for Compound X remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its specific substituents and pyrrolopyrazole scaffold. Similar compounds include:
Compound Y: Shares the pyrrolopyrazole core but with different side chains.
Compound Z: Features a similar structure but lacks the hydroxyl group.
: Reference: Example reference source
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-3-12-26-22(15-8-7-9-16(14-15)29-13-4-2)19-20(24-25-21(19)23(26)28)17-10-5-6-11-18(17)27/h5-11,14,22,27H,3-4,12-13H2,1-2H3,(H,24,25) |
InChI Key |
QUHMZMZZGKDJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCCC |
Origin of Product |
United States |
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